4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

CAS No.: 461436-76-0

Cat. No.: VC2415826

Molecular Formula: C13H16N2OS

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461436-76-0 |

|---|---|

| Molecular Formula | C13H16N2OS |

| Molecular Weight | 248.35 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |

| Standard InChI Key | QCAAHIGZFFWUDT-UHFFFAOYSA-N |

| SMILES | CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |

| Canonical SMILES | CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |

Introduction

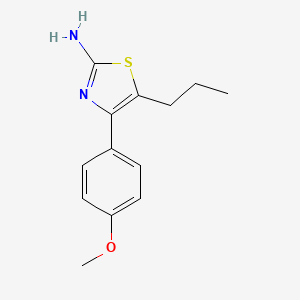

Chemical Identity and Structural Properties

Basic Identification

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is registered with CAS number 461436-76-0. The compound was first registered in the PubChem database on July 11, 2005, with the most recent modification dated April 5, 2025, indicating ongoing research interest in this molecule .

Structural Composition

The compound consists of a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) with three key substituents: a 4-methoxyphenyl group at the 4-position, a propyl chain at the 5-position, and an amine group at the 2-position of the thiazole ring. This combination of functional groups contributes to the compound's chemical behavior and potential biological interactions .

Physicochemical Properties

The comprehensive physicochemical profile of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine includes the following key parameters:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2OS |

| Molecular Weight | 248.35 g/mol |

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 76.4 Ų |

| Heavy Atom Count | 17 |

| Exact Mass | 248.09833431 Da |

| Complexity | 231 |

These properties, particularly the moderate lipophilicity (XLogP3-AA of 3.4) and the balanced hydrogen bond donor/acceptor profile, suggest that this compound may possess favorable drug-like characteristics, making it potentially valuable for medicinal chemistry applications .

Molecular Identifiers

For precise identification in chemical databases and literature, the compound is associated with several standardized identifiers:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |

| InChIKey | QCAAHIGZFFWUDT-UHFFFAOYSA-N |

| SMILES | CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |

| PubChem CID | 1532245 |

These identifiers enable unambiguous identification of the compound across various chemical databases and literature sources .

Synthetic Approaches

Related Synthesis Methods

The synthesis of structurally similar compounds has been documented in the literature. For instance, research on related thiazole derivatives has employed:

-

Sulfonamide formation with carboxylic acids using RSO2Cl and TEA in DCM

-

Aniline coupling using HATU and DIEA in DMF

-

Suzuki cross-coupling reactions for installing aryl substituents using conditions such as R2B(OH)2, K3PO4, Pd(OAc)2 in THF:H2O at 80°C

These synthetic methodologies might be adapted for the preparation of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, although specific optimization would be required to ensure efficiency and purity.

Structure-Activity Relationships

Key Structural Features

The three key structural elements of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine each contribute to its chemical behavior and potential biological activity:

-

The thiazole core provides a rigid heterocyclic scaffold that can engage in various non-covalent interactions

-

The 4-methoxyphenyl substituent introduces an electron-rich aromatic system capable of π-stacking interactions

-

The propyl chain adds lipophilicity and conformational flexibility

-

The 2-amino group serves as a hydrogen bond donor, potentially important for target recognition

Comparison with Structurally Related Compounds

Comparative Analysis

To understand the unique properties of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, a comparison with structurally related compounds is instructive:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | C13H16N2OS | 248.35 g/mol | Reference compound |

| 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | C11H12N2OS | 220.29 g/mol | Propyl replaced with methyl |

| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | C10H10N2OS | 206.26 g/mol | No substituent at position 5 |

| 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | C9H9N3OS | 207.25 g/mol | Thiazole replaced with thiadiazole |

This comparison highlights how subtle structural modifications can significantly alter the physical and potentially biological properties of these heterocyclic compounds .

Structure-Property Relationships

The structural variations among these related compounds reveal important structure-property relationships:

-

The length of the alkyl chain at position 5 (propyl vs. methyl) influences properties such as lipophilicity and molecular flexibility

-

The presence or absence of substituents at position 5 affects the electronic distribution within the thiazole ring

-

The transition from a thiazole to a thiadiazole ring system introduces additional nitrogen atoms, altering the hydrogen-bonding capacity and electronic properties of the heterocycle

These structure-property relationships provide valuable insights for the rational design of new thiazole derivatives with optimized properties for specific applications.

Metabolic Considerations

Research on related thiazole derivatives has identified key metabolic pathways that may be relevant to 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine:

-

NADPH-dependent oxidation of aromatic moieties

-

Oxidative O-demethylation of the methoxy group

These metabolic transformations could influence the pharmacokinetic properties and metabolic stability of the compound. Strategies to block these sites of oxidation, such as replacing the methoxy group with a trifluoromethoxy group, have been explored in related compounds to improve metabolic stability .

Future Research Directions

Synthetic Optimization

Future research could focus on developing efficient and scalable synthetic routes specifically optimized for 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, which would facilitate more extensive studies of this compound.

Biological Evaluation

Comprehensive screening of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine against various biological targets would help identify potential applications in drug discovery:

-

Antimicrobial screening against bacterial and fungal pathogens

-

Evaluation of activity against various ion channels

-

Assessment of cytotoxicity against cancer cell lines

-

Investigation of potential anti-inflammatory properties

Structure-Activity Relationship Studies

Systematic modification of the three key substituents (4-methoxyphenyl, propyl, and 2-amino) could generate valuable structure-activity relationship data:

-

Variation of the alkyl chain length at position 5

-

Modification of the substituents on the phenyl ring

-

Replacement of the 2-amino group with other functionalities

-

Introduction of additional substituents at unoccupied positions of the thiazole ring

Such studies would enhance our understanding of how structural modifications influence the properties and activities of thiazole derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume